Product packaging for Bicuculline methoxide(Cat. No.:CAS No. 41544-46-1)

Bicuculline methoxide

Cat. No.: B1207363
CAS No.: 41544-46-1
M. Wt: 399.4 g/mol
InChI Key: DYXUHSYICPYLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Competitive Antagonism of GABA-A Receptors

Bicuculline (B1666979) methiodide is a classic competitive antagonist of GABA-A receptors. hellobio.comhellobio.com This means it vies with the endogenous neurotransmitter GABA for the same binding site on the receptor, thereby preventing the receptor's activation. hellobio.com

Bicuculline methiodide interacts with the orthosteric binding site of the GABA-A receptor, the same site to which GABA binds. nih.govscbt.com The binding of bicuculline methiodide to this site is influenced by the specific amino acid residues present. For instance, studies on recombinant GABA-A receptors have shown that mutating certain residues, such as phenylalanine 64 in the α1 subunit, can significantly decrease the affinity for bicuculline methiodide. nih.gov This highlights the specific molecular interactions that govern the antagonist's binding.

By occupying the orthosteric binding site, bicuculline methiodide directly blocks the binding of GABA. hellobio.com This competitive inhibition prevents the conformational changes in the GABA-A receptor that are necessary for the opening of its associated chloride ion channel. nih.gov Consequently, the influx of chloride ions, which leads to hyperpolarization and inhibition of the neuron, is prevented. nih.gov The blockade of GABA-A receptor-mediated currents by bicuculline methiodide is a reversible process. hellobio.com

While primarily a competitive antagonist, there is evidence to suggest that bicuculline methiodide also acts as a negative allosteric modulator. hellobio.comhellobio.com This means that in addition to directly blocking the GABA binding site, it can also influence the receptor's conformation from a different site. scbt.com This allosteric action is thought to stabilize the GABA-A receptor in a closed or inactive state, further preventing its activation even by other agents like anesthetic steroids. nih.govhellobio.comnih.gov Studies have shown that bicuculline can reduce both the channel open time and the frequency of opening. nih.gov

Non-GABA-A Receptor Modulatory Activities

Beyond its well-documented effects on GABA-A receptors, bicuculline methiodide exhibits modulatory activity on other ion channels, a crucial consideration in its experimental application. rndsystems.comtocris.com

Bicuculline methiodide has been shown to block small-conductance calcium-activated potassium (SK) channels. nih.govnih.gov These channels are important for the afterhyperpolarization that follows action potentials, a key process in regulating neuronal excitability. nih.gov

Research has demonstrated that bicuculline methiodide can potently block both apamin-sensitive (SK2) and apamin-insensitive (SK1) types of SK channels. nih.govmedchemexpress.com This blockade can mask the physiological effects of SK channels in experimental settings, a factor that researchers must consider when using this compound to isolate GABAergic neurotransmission. nih.gov The blocking action on SK channels can facilitate burst firing in neurons by reducing the afterhyperpolarization period. medchemexpress.comaups.org.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO7 B1207363 Bicuculline methoxide CAS No. 41544-46-1

Properties

CAS No.

41544-46-1

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 5-[hydroxy-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C21H21NO7/c1-22-6-5-11-7-15-16(28-9-27-15)8-13(11)18(22)19(23)12-3-4-14-20(29-10-26-14)17(12)21(24)25-2/h3-4,7-8,18-19,23H,5-6,9-10H2,1-2H3

InChI Key

DYXUHSYICPYLBB-UHFFFAOYSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1C(C4=C(C5=C(C=C4)OCO5)C(=O)OC)O)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C(C4=C(C5=C(C=C4)OCO5)C(=O)OC)O)OCO3

Synonyms

bicuculline methoxide

Origin of Product

United States

Molecular Mechanisms of Action and Receptor Interactions

Non-GABA-A Receptor Modulatory Activities

Actions on Calcium-Activated Potassium Channels

Modulation of Afterhyperpolarization Currents

Bicuculline (B1666979) methiodide has been shown to modulate afterhyperpolarization (AHP) currents, which are critical in regulating neuronal excitability and firing patterns. Specifically, it affects the apamin-sensitive calcium-activated potassium currents (IK(Ca)).

In rat dopamine (B1211576) neurons, bicuculline methiodide, at a concentration of 30 microM, reduces the apamin-sensitive afterhyperpolarization. nih.gov This effect is significant as it potentiates N-methyl-D-aspartate (NMDA)-dependent burst firing in these neurons. nih.gov The blockade of this specific potassium current by bicuculline methiodide leads to an increase in neuronal excitability. nih.gov This action is similar to that of apamin, a known blocker of small-conductance Ca2+-activated K+ (SK) channels. nih.gov

Interactive Data Table: Modulation of Afterhyperpolarization Currents by Bicuculline Methiodide

ParameterEffect of Bicuculline MethiodideConcentrationNeuronal TypeKey FindingSource
Apamin-sensitive AfterhyperpolarizationReduction30 µMRat Dopamine NeuronsPotentiates NMDA-dependent burst firing. nih.gov
Ca2+-activated K+ Current (IK(Ca))Blockade30 µMRat Dopamine NeuronsContributes to the potentiation of burst firing. nih.gov

Effects on Glycine (B1666218) Receptors

Bicuculline is not entirely selective for GABAA receptors and has been shown to interact with glycine receptors (GlyRs), another major class of inhibitory ligand-gated ion channels in the central nervous system. nih.govpittmedneuro.com The nature of this interaction is dependent on the subunit composition of the GlyR.

Research indicates that bicuculline is a more effective antagonist at GlyRs containing α2 subunits compared to those with α1 subunits. nih.gov Furthermore, the inclusion of a β subunit in heteromeric GlyRs increases the inhibitory potency of bicuculline. nih.gov This lack of specificity means that bicuculline is not a reliable tool for discriminating between GABAergic and glycinergic neurotransmission in all contexts. nih.gov For instance, in HEK cells transfected with α2 and β GlyR subunits, bicuculline can decrease the glycine-induced response by over 95%. tocris.com

Influence on Acetylcholinesterase Activity

Quaternary salts of bicuculline have been identified as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132). nih.gov This inhibitory action is distinct from its effects on GABAA and nicotinic receptors. nih.gov The inhibition of AChE by bicuculline methiodide can lead to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby modulating cholinergic neurotransmission. nih.gov

Studies have shown that depletion of brain acetylcholine alters the cardiovascular responses to bicuculline methiodide, suggesting a modulatory role for endogenous acetylcholine in GABAA receptor-mediated functions. nih.gov

Potentiation of N-Methyl-D-Aspartate Receptor Currents

Bicuculline methiodide can potentiate N-methyl-D-aspartate (NMDA) receptor-mediated responses. nih.gov This effect is not a direct interaction with the NMDA receptor itself but rather an indirect consequence of its other actions.

In noradrenergic neurons of the locus coeruleus, direct application of bicuculline methiodide enhances sensory responsiveness by unmasking an NMDA receptor-mediated component of the synaptic response. nih.gov This potentiation is observed at high stimulus intensities and is not mimicked by other GABAA receptor antagonists like picrotoxin (B1677862) or penicillin. nih.gov The effect can be reversed by the application of GABA. nih.gov

The potentiation of NMDA-dependent burst firing in dopamine neurons is linked to the blockade of apamin-sensitive Ca2+-activated K+ currents by bicuculline methiodide. nih.gov By reducing the afterhyperpolarization, bicuculline methiodide facilitates the conditions necessary for NMDA receptor activation, which requires both glutamate (B1630785) binding and postsynaptic depolarization to relieve the magnesium block. nih.govwikipedia.org

Applications in Neurophysiological and Neuropharmacological Studies

Investigation of Inhibitory Synaptic Transmission

The ability of bicuculline (B1666979) methiodide to specifically block GABAA receptors is fundamental to dissecting the components of synaptic communication.

Analysis of Spontaneous and Evoked Inhibitory Postsynaptic Currents (IPSCs)

A primary application of bicuculline methiodide is the definitive identification of GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs). In electrophysiological recordings, the application of bicuculline methiodide serves as a critical test; if a recorded postsynaptic current is abolished or significantly reduced, it confirms its GABAergic origin. nih.gov Studies on embryonic hippocampal neurons and mouse prelimbic cortex neurons have demonstrated that bicuculline methiodide effectively reduces both spontaneous and electrically evoked IPSCs. nih.govhellobio.com This blockade is crucial for characterizing the properties of inhibitory synapses and their contribution to neural circuits. hellobio.com For instance, in recordings from rat dentate granule neurons, spontaneous outward currents were identified as GABAA receptor-mediated IPSCs because they were completely blocked by 30 μM bicuculline methiodide. nih.gov

Isolation of Excitatory Postsynaptic Potentials (EPSPs)

In many neurons, powerful inhibitory inputs can mask underlying excitatory signals. By applying bicuculline methiodide to block GABAA receptor-mediated IPSPs, researchers can pharmacologically isolate and study excitatory postsynaptic potentials (EPSPs) in detail. hellobio.com This technique is widely employed to investigate the properties of glutamatergic synapses without the confounding influence of simultaneous inhibition. For example, when studying cannabinoid-mediated inhibition of excitatory transmission in rat striatal neurons, researchers applied bicuculline methiodide (20 μM) to block inhibitory currents, thereby enabling stable recording of evoked EPSCs. nih.gov

Elucidation of Presynaptic Inhibition Mechanisms

Bicuculline methiodide is also valuable in studies aimed at understanding presynaptic inhibition, a process that modulates neurotransmitter release. While much of presynaptic inhibition is mediated by GABAB receptors, bicuculline methiodide helps to confirm that observed effects are not due to postsynaptic GABAA receptor activity. nih.gov By showing that bicuculline reduces presynaptic inhibition of spinal reflexes, early studies provided key evidence for the role of GABA in this process. nih.gov In studies of cannabinoid effects on corticostriatal transmission, the lack of alteration in the drug's inhibitory effect on field potentials in the presence of bicuculline methiodide helped confirm a presynaptic site of action. nih.gov

Studies on Tonic and Phasic GABAergic Inhibition

GABAergic inhibition occurs in two main modes: phasic inhibition, which involves transient, high-concentration GABA release at the synapse causing IPSCs, and tonic inhibition, which results from the constant activation of extrasynaptic GABAA receptors by low ambient concentrations of GABA. Bicuculline methiodide has been instrumental in distinguishing these two forms of inhibition. Research in the hamster nucleus of the solitary tract (NST) demonstrated that microinjection of bicuculline methiodide dose-dependently increased both spontaneous and taste-evoked neuronal activity. nih.gov This finding suggests that a significant portion of taste-responsive neurons are under a constant state of tonic inhibition, which is lifted by the GABAA antagonist. nih.gov This tonic inhibition is thought to help sharpen the tuning of these sensory neurons. nih.gov

Modulation of Neuronal Excitability and Firing Patterns

By removing the primary source of inhibition in the brain, bicuculline methiodide profoundly alters neuronal excitability, often leading to increased firing rates and changes in firing patterns. This process, known as disinhibition, is a key experimental manipulation.

Disinhibition of Pyramidal Neurons

Pyramidal neurons, the main excitatory cells in the cortex and hippocampus, are heavily regulated by GABAergic interneurons. Application of bicuculline methiodide removes this regulation, causing disinhibition and leading to hyperexcitability. This is often used as a model to study the mechanisms of epilepsy, as seizure activity is characterized by excessive, synchronized neuronal firing. nih.gov In rat somatosensory cortex, subconvulsive concentrations of bicuculline methiodide enhanced fast oscillatory activity (over 200 Hz), while higher concentrations led to spontaneous epileptiform discharges. nih.gov This disinhibition of pyramidal neurons is a direct consequence of blocking GABAergic input. nih.gov However, it is noteworthy that some effects of bicuculline methiodide on firing patterns, such as facilitating burst firing, may also involve the blockade of non-GABAergic targets like apamin-sensitive Ca2+-activated K+ channels. physiology.orgmedchemexpress.comnih.gov

Effects on Low-Threshold Calcium Spike Bursts

Bicuculline methoxide (B1231860) has been instrumental in elucidating the mechanisms governing low-threshold calcium spike (LTS) bursts, a key firing pattern in many neurons. In neurons of the medial preoptic nucleus (MPN), which exhibit complex firing patterns including burst firing, low-threshold Ca2+ currents are believed to underlie short bursts. nih.gov Studies have shown that Bicuculline methoxide can influence these patterns by blocking a Ca2+-dependent K+ current, which in turn shifts the neuron's resting potential and alters spontaneous firing frequency. nih.gov

Further research in the thalamocortical system highlights the role of GABAA receptor-mediated inhibition in pacing these bursts. The generation of spindle waves, which rely on these inhibitory postsynaptic potentials (IPSPs), can be prevented from transitioning into a slowed oscillation by strong GABAA receptor activity. researchgate.net The application of bicuculline to block these receptors is essential to reveal the underlying slow oscillations, demonstrating that GABAA IPSPs are critical for generating the rebound low-threshold spikes that initiate burst firing. researchgate.net

Regulation of Intrinsic Neuronal Oscillatory Activity

The compound significantly influences the intrinsic oscillatory behavior of neurons. In studies of the rat somatosensory cortex, the application of Bicuculline methiodide (BMI) was found to enhance very fast electrical oscillations (>200 Hz). nih.govnih.gov While it did not significantly alter the amplitude or frequency of this activity, BMI markedly increased the number of oscillatory cycles evoked by whisker stimulation, in some cases doubling them. nih.govnih.gov This suggests that while GABAergic currents are not the direct source of these fast oscillations, they play a crucial modulatory role in constraining them. nih.gov The data points to population spiking in pyramidal cells as a potential origin for this activity. nih.govnih.gov

Conversely, in the thalamus, blocking GABAA receptors in both the perigeniculate nucleus (PGN) and thalamocortical laminae with bicuculline is required to generate a specific slow oscillation. researchgate.net This indicates that GABAergic inhibition across different nodes of the thalamic circuit is a key regulator of oscillatory state transitions. researchgate.net

Research on Neuronal Network Dynamics

This compound is widely used to study how the removal of inhibition affects the collective behavior of neuronal populations.

Synchronization of Population Activity

GABAergic interneurons are fundamental to regulating the timing of spikes and the synchronization of neuronal networks. nih.gov By antagonizing GABAA receptors, this compound provides a way to study the impact of disinhibition on network synchrony. In studies analyzing auditory steady-state responses (ASSR), (+)-bicuculline was found to reduce the inter-trial coherence (ITC), a measure of neural synchrony across trials. nih.gov This suggests that blocking inhibitory inputs leads to disinhibited firing of pyramidal neurons that is less synchronized to the stimulus. nih.gov

However, the blockade of inhibition can also lead to synchronized epileptiform discharges. At higher concentrations, BMI can cause the emergence of spontaneous slow-wave discharges that resemble interictal spikes, which are themselves accompanied by bursts of highly synchronized fast oscillatory activity. nih.govnih.gov Research in hippocampal slices from PGC-1α null mice, which exhibit an imbalance in excitation and inhibition, showed that bicuculline could alter interneuron recruitment. nih.gov This demonstrates that manipulating GABAergic transmission with bicuculline is a powerful method for investigating the mechanisms that govern the synchronization of population activity. nih.gov

Induction and Analysis of Specific Network Oscillations (e.g., Gamma Oscillations)

Gamma oscillations (30-80 Hz) are critical for various cognitive functions and are tightly regulated by GABAergic interneurons. This compound is a standard tool for inducing and studying these rhythms in vitro and in vivo. Pharmacological studies in rats have shown that (+)-bicuculline can dose-dependently increase the power of baseline gamma activity. nih.gov

Beyond the gamma band, bicuculline is used to study other specific oscillatory phenomena. As noted earlier, it has been used to enhance or induce very fast oscillations (>200 Hz) in the neocortex. nih.govnih.gov The application of BMI can lead to spontaneous epileptiform bursts that contain these high-frequency oscillations, allowing for their analysis in a disinhibited state. nih.gov These findings underscore the utility of bicuculline in dissecting the role of inhibition in generating and shaping distinct network oscillations. nih.govnih.gov

Effects of this compound on Network Oscillations
Oscillation TypeBrain RegionObserved EffectReference
Gamma (>30 Hz)GeneralDose-dependent increase in baseline power. nih.gov
Fast Oscillations (>200 Hz)Rat Somatosensory CortexPronounced enhancement; doubling of oscillatory cycles. nih.govnih.gov
Slow OscillationThalamusInduced upon blockade of GABA-A receptors in PGN and thalamocortical laminae. researchgate.net

Studies on Spontaneous Synaptic Activity in Neural Circuits

This compound is essential for identifying and characterizing spontaneous synaptic events mediated by GABAA receptors. In neonatal rat cerebral cortex, whole-cell patch-clamp recordings from Cajal-Retzius cells revealed low-frequency spontaneous postsynaptic currents (sPSCs). nih.gov The application of bicuculline completely blocked these currents, confirming that they were mediated by GABAA receptors. nih.gov The study also found these events were independent of action potentials, suggesting they represent miniature inhibitory postsynaptic currents arising from spontaneous vesicle release. nih.gov

In other studies, higher concentrations of bicuculline have been shown to induce spontaneous network events, such as recurring slow-wave discharges that resemble interictal spikes in the cortex. nih.gov This demonstrates that the removal of tonic or phasic GABAergic inhibition can shift a circuit from a state of sparse spontaneous activity to one of synchronized, spontaneous bursting. nih.gov

Impact of Bicuculline on Spontaneous Neuronal Activity
Cell Type / CircuitPreparationFindingReference
Cajal-Retzius CellsNeonatal Rat Cortical SliceBlocked spontaneous postsynaptic currents (sPSCs), identifying them as GABAergic. nih.gov
Cortical NeuronsIn Vivo Rat CortexHigher concentrations induced spontaneous slow-wave discharges resembling interictal spikes. nih.gov
Medial Preoptic NeuronsAcutely Dissociated Rat NeuronsReversibly affected the frequency of spontaneous impulse firing. nih.gov

Electrophysiological Methodologies Employing this compound

The properties of this compound make it suitable for a wide array of electrophysiological techniques aimed at investigating GABAergic function.

Microiontophoresis: This technique allows for the highly localized application of charged molecules like this compound onto the surface of a single recorded neuron. Studies have used carbon fiber multibarrel microelectrodes to apply the antagonist while recording extracellular single-unit activity, enabling a quantitative analysis of its effects on a neuron's receptive field properties. nih.gov

Patch-Clamp Recordings: this compound is a standard component in the perfusing solution for whole-cell and perforated-patch recordings to isolate non-GABAergic currents or to identify GABA-mediated events. For example, it has been used in whole-cell recordings to confirm that spontaneous postsynaptic currents in neonatal neurons are GABAergic. nih.gov It has also been used in perforated-patch recordings under voltage-clamp to identify and characterize a specific Ca2+-dependent K+ current that it blocks. nih.gov

Single-Channel Recording: In detailed kinetic studies, Bicuculline methiodide has been applied to outside-out patches to investigate its effects on the behavior of single ion channels. Such studies have revealed that it can act as an open-channel blocker on NMDA receptors, altering their channel open time and frequency of opening. nih.gov

In Vivo and Slice Electrophysiology: In both anesthetized animals and in vitro brain slice preparations, bath application or local perfusion of this compound is a common method to induce epileptiform activity or specific network oscillations. nih.govresearchgate.net This allows researchers to study the cellular and network mechanisms of phenomena like gamma oscillations or seizure initiation in a controlled manner. nih.govnih.gov It is also used to unmask or potentiate other synaptic responses, such as enhancing NMDA receptor-mediated sensory responses in locus coeruleus neurons. nih.gov

Whole-Cell Patch-Clamp Recordings

The whole-cell patch-clamp technique is a high-resolution electrophysiological method that allows for the recording of ionic currents across the entire membrane of a single neuron. springernature.combiorxiv.org In this context, this compound is frequently employed to isolate and study specific synaptic currents. By blocking GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs), researchers can effectively unmask and analyze excitatory postsynaptic currents (EPSCs), which are typically mediated by glutamate (B1630785) receptors. nih.gov

In studies utilizing whole-cell recordings from rat hypothalamic slices, bicuculline methiodide was instrumental in demonstrating that fast synaptic currents are mediated by amino acid neurotransmitters. nih.gov Its application reversibly blocked spontaneous IPSCs, confirming their GABAergic nature and allowing for the characterization of the remaining glutamatergic EPSCs. nih.gov Similarly, in recordings from hippocampal interneurons, bicuculline is used to block GABA receptor-mediated effects to investigate other aspects of synaptic transmission. youtube.com

The specificity of this compound's action at GABAA receptors is a key advantage in these experiments. For instance, in studies on human embryo kidney (HEK) cells transfected with GABAA receptors, bicuculline methiodide effectively suppressed the chloride current generated by the application of GABA. tocris.com This direct antagonistic effect is foundational to its use in separating and studying the components of synaptic transmission.

Experimental SetupKey Finding with this compoundReference
Whole-cell recordings in rat hypothalamic slicesReversibly blocked spontaneous inhibitory postsynaptic currents (IPSCs). nih.gov
Whole-cell recordings from hippocampal interneuronsUsed to block GABA receptor-mediated effects to study other synaptic events. youtube.com
Whole-cell recordings in human neocortical slicesInduced epileptiform discharges resembling the paroxysmal depolarization shift (PDS). nih.gov

Brain Slice Preparations (e.g., Hippocampus, Cortex, Thalamus, Cerebellum)

Brain slice preparations are a cornerstone of in vitro neurophysiology, offering a means to study intact neural circuits in a controlled environment. amrita.edu this compound is widely applied to brain slices from various regions to investigate the role of inhibition in network activity and plasticity.

Hippocampus: In hippocampal slices, bicuculline is frequently used to induce epileptiform activity. By blocking GABAergic inhibition, it can transform the network's response to stimulation from controlled firing to synchronized, seizure-like discharges. nih.govresearchgate.net This model is crucial for studying the mechanisms of epilepsy. For example, in neonatal rat hippocampal slices, the application of bicuculline blocks giant depolarizing potentials (GDPs) and induces glutamatergic interictal-like activity. researchgate.net Furthermore, studies have shown that bicuculline can rescue deficits in the inhibition/excitation balance and improve circuit function in a mouse model of transcriptional dysregulation. nih.gov

Cortex: In human neocortical slices, bicuculline methiodide has been shown to be sufficient to elicit epileptiform discharges upon stimulation. nih.gov These discharges are characterized by a paroxysmal depolarization shift (PDS) at the cellular level. nih.gov Studies on slices from children with intractable epilepsy have utilized bicuculline to induce and characterize the properties of epileptiform bursts, revealing the underlying synaptic mechanisms. nih.gov In the prelimbic cortex of mice, bicuculline methiodide effectively reduces both spontaneous and evoked IPSCs. hellobio.com

Thalamus: In thalamic slices, particularly from the thalamic reticular nucleus (RTN), which is a major source of inhibition in the thalamus, N-methyl derivatives of bicuculline have been used to study the role of GABAergic inhibition. nih.gov However, research has also revealed that bicuculline methiodide can have off-target effects, directly blocking small conductance (SK) calcium-activated potassium channels, which enhances the low-threshold calcium spike burst in RTN neurons. nih.gov This highlights the importance of careful interpretation of results when using this antagonist.

Cerebellum: While brain slices from the cerebellum are a common preparation for studying motor learning and coordination, specific detailed findings regarding the application of this compound in this region were not as prominent in the surveyed literature. However, early studies did demonstrate that bicuculline reduces strychnine-insensitive inhibition of Purkinje cells in the cerebellum, providing evidence for GABA as the inhibitory transmitter at these synapses. nih.gov

Microiontophoretic and Bath Application Techniques

The delivery of this compound to neuronal tissue in vitro is typically achieved through bath application or microiontophoresis.

Bath Application: This is the most common method for in vitro slice and cell culture experiments. The compound is dissolved in the artificial cerebrospinal fluid (aCSF) that perfuses the preparation, allowing for a uniform and sustained concentration. researchgate.netyoutube.com This technique has been used extensively in the hippocampal, cortical, and thalamic slice studies mentioned previously to block GABAA receptors across the entire network. nih.govnih.govnih.gov For example, bath application of bicuculline in neonatal rat hippocampal slices blocks GDPs and induces glutamatergic interictal-like activity. researchgate.net

Microiontophoretic Application: This technique involves the ejection of charged drug molecules from a micropipette into the immediate vicinity of a recorded neuron using an electrical current. This allows for a more localized and transient application of the drug compared to bath application. While less detailed in the provided search results, studies have referenced the differential effects of iontophoretic application of GABAA antagonists, including bicuculline, in the sensory cortex. tocris.com

A related technique, in vivo microdialysis, has been used to apply bicuculline focally into the nucleus accumbens of freely moving rats, demonstrating that blocking GABAA receptors in this region leads to an increase in extracellular dopamine (B1211576) concentration. nih.gov

Calcium Imaging in Neuronal Networks

Calcium imaging is a powerful technique that allows for the visualization of the activity of large populations of neurons simultaneously by monitoring changes in intracellular calcium concentration, which is a proxy for neuronal firing. When combined with the application of this compound, it can reveal how the blockade of inhibition alters the dynamics of neuronal ensembles.

In studies of human iPSC-derived cortical neuronal networks, calcium imaging could be used to observe the widespread increase in synchronized activity that occurs following the application of bicuculline. While not explicitly detailed in the search results, this combination of techniques is a logical extension of the electrophysiological findings. A study on a novel caged-GABA compound utilized calcium imaging in GCaMP6f transgenic mouse brain slices to demonstrate the modulation of neuronal activity during artificial epileptic rhythms, a state that can be induced by GABAA antagonists like bicuculline. acs.org This highlights the utility of calcium imaging in studying the network-level consequences of altering GABAergic inhibition.

Multi-Electrode Array (MEA) Recordings in Organoids

Multi-electrode arrays (MEAs) are platforms containing a grid of electrodes that allow for the non-invasive, long-term recording of the electrical activity of neuronal networks cultured on their surface. axionbiosystems.com While the term "organoid" specifically refers to three-dimensional cell cultures that mimic organ structure, the principles of MEA recordings are often first established in 2D neuronal cultures, including those derived from human induced pluripotent stem cells (hiPSCs).

The application of bicuculline to these cultured networks is a standard method to assess their functional maturation and synaptic integrity. By blocking GABAA receptors, bicuculline induces a state of hyperexcitability, often leading to synchronized bursting activity across the network. nih.govnih.gov

In hiPSC-derived cortical neuronal networks, bicuculline application significantly increased the firing rate and the incidence of synchronized burst firing. nih.gov The magnitude of this response was shown to change as the neuronal networks matured in culture, indicating the development of functional inhibitory synapses. nih.gov Similarly, in hippocampal neurons cultured on MEAs, a brief exposure to bicuculline induced a lasting change in network activity, transforming it from uncoordinated firing to a highly organized, periodic bursting pattern. nih.gov This form of plasticity was shown to be dependent on NMDA receptor activation and protein synthesis. nih.gov

These studies demonstrate the utility of this compound in conjunction with MEA technology to probe the development and plasticity of human neuronal networks in vitro, providing a platform for studying disease mechanisms and for pharmacological screening. nih.govfujifilmcdi.com

TechniqueBrain Region/Cell TypeKey Finding with this compoundReference
MEA RecordingHippocampal NeuronsInduced a switch from uncoordinated firing to a highly organized, periodic burst pattern. nih.gov
MEA RecordinghiPSC-derived Cortical NeuronsSignificantly increased firing rate and synchronized burst firing, with the response maturing over time in culture. nih.gov
MEA RecordinghiPSC-derived Glutamatergic Neurons and AstrocytesUsed as a pro-convulsant to assess seizurogenic risk. fujifilmcdi.com

Utility in Experimental Disease Models

Induction of Epileptiform Activity and Seizure Models

The capacity of bicuculline (B1666979) methoxide (B1231860) and its related salts to induce epileptiform activity by attenuating GABAergic inhibition is a cornerstone of its utility in epilepsy research. By disrupting the delicate balance between excitation and inhibition, this compound allows for the controlled generation of seizure-like events in experimental preparations, facilitating detailed investigation into the pathophysiology of epilepsy.

Creation of Focal Interictal Spiking Models in Rodents

Bicuculline methoxide is instrumental in the development of focal epilepsy models in rodents. The local application of bicuculline methiodide to the cerebral cortex can induce focal interictal epileptiform discharges (FIEDs). capes.gov.brnih.gov This method allows for the creation of a localized epileptic focus, enabling researchers to study the electrophysiological and hemodynamic changes associated with the initiation of epileptic activity. For instance, studies have shown that the frequency and amplitude of these electrocorticography (ECoG) spikes progressively increase following the application of the GABA receptor antagonist. u-picardie.fr This model has proven particularly useful for investigating the neurovascular coupling associated with interictal spikes. u-picardie.fr The delay between the onset of drug application and the appearance of spontaneous FIEDs has been found to be least when bicuculline is applied at a specific depth within the primary somatosensory cortex, suggesting a laminar sensitivity to the epileptogenic effects of GABAA receptor blockade. capes.gov.br

Model Compound Used Key Findings Reference
Focal Epilepsy ModelBicuculline MethiodideInduction of semi-periodic focal interictal spikes in adult rat brain. u-picardie.fr
Somatosensory Cortex Epilepsy ModelBicucullineOnset of focal interictal epileptiform discharges is depth-dependent. capes.gov.br
Blood-Brain Barrier-Epileptogen ModelBicuculline MethiodideInduces intense, localized epileptiform discharge in the presence of a focal BBB lesion. nih.gov

Studies on Population Bursts and Hyperexcitability

At the cellular and network levels, this compound is employed to elicit population bursts and study states of hyperexcitability. Application of bicuculline to neuronal cultures or brain slices leads to a reduction in tonic GABAergic inhibition, resulting in action potential bursting and the stimulation of synaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. researchgate.net This induced hyperexcitability is characterized by an increase in the frequency and amplitude of neuronal responses. nih.gov For example, in the whisker barrel cortex of rats, bicuculline methiodide has been shown to increase the average responses of both regular-spike and fast-spike units. nih.gov This heightened excitability effectively increases the receptive field size and decreases the angular tuning of neurons. nih.gov

Preparation Effect of Bicuculline Mechanism Reference
Primary Cortical NeuronsAction potential burstingReduction of tonic GABAergic inhibition, stimulation of AMPA and NMDA receptors. researchgate.net
Rat Whisker Barrel CortexIncreased neuronal responses, increased receptive field sizeCounteraction of GABAergic inhibition. nih.gov

Investigation of Impaired Excitation-Inhibition Balance

The fundamental mechanism of action of this compound, the blockade of GABAA receptors, directly translates to its use in models investigating the consequences of an impaired excitation-inhibition (E/I) balance. By reducing inhibitory synaptic transmission, bicuculline shifts the E/I ratio towards excitation. nih.govnih.gov This manipulation is critical for understanding how disruptions in this balance contribute to various neurological and psychiatric disorders. Research has demonstrated that even a partial blockade of inhibition with a low dose of bicuculline can have significant effects, for instance, restoring the frequency-dependent I/E ratio in a mouse model of transcriptional dysregulation. nih.gov This suggests that bicuculline can be used to probe the nuanced, frequency-dependent nature of E/I imbalances. nih.gov

Assessment of Capillary Blood Flow Changes in Experimental Epileptic Foci

The focal application of bicuculline methochloride has been pivotal in studying the hemodynamic responses associated with epileptiform activity at the microvascular level. Using two-photon laser scanning microscopy in vivo, researchers have observed a significant increase in capillary blood flow in the vicinity of a bicuculline-induced epileptic focus. nih.gov This hyper-synchronized neural activity is associated with increased capillary perfusion in a highly localized cortical area. nih.gov These findings demonstrate a tight coupling between neuronal activity and local blood flow, providing insights into the metabolic demands of epileptic discharges and the basis of signals detected in functional imaging techniques like fMRI.

Experimental Model Compound Observation Significance Reference
Mouse Somatosensory CortexBicuculline MethochlorideIncreased capillary blood flow in the epileptic focus.Demonstrates neurovascular coupling at the capillary level during epileptiform activity. nih.gov

Modeling Neuronal Loss in Hippocampal Slice Cultures

Bicuculline methochloride has been established as a reliable agent for modeling epileptiform insult and subsequent neuronal loss in organotypic hippocampal slice cultures. researchgate.net Prolonged exposure to bicuculline methochloride can induce prominent cell death, particularly in the CA1 pyramidal region of the hippocampus. researchgate.net This model is valuable for investigating the cellular and molecular mechanisms underlying seizure-induced neuronal damage and for the preclinical evaluation of potential neuroprotective therapies. Interestingly, not all pro-epileptic conditions induce cell death in this model, highlighting the specific utility of bicuculline for studying excitotoxicity. researchgate.net

Research in Pain Pathways and Neurotrophic Effects in Animal Models

Bicuculline methiodide, a quaternary salt of the potent GABA-A receptor antagonist bicuculline, serves as a critical tool in neuroscience research, particularly in the elucidation of pain pathways in animal models. nih.gov Its chemical properties, including higher water solubility and stability compared to bicuculline and an inability to cross the blood-brain barrier upon systemic administration, make it uniquely suited for localized and peripheral investigations of GABAergic mechanisms. nih.govnih.gov

Research utilizing bicuculline methiodide has provided paradoxical yet insightful findings into the role of the GABAergic system in nociception. In a key study using a tail pinch test in mice, direct administration of bicuculline methiodide into the brain (intracisternally) produced a powerful analgesic effect. nih.gov This antinociceptive effect was dose-dependent and notably absent when the compound was administered into the spinal cord (intrathecally). nih.gov This finding suggests a complex and regionally distinct role for GABA in pain modulation, whereby supraspinal (brain) GABAergic pathways may facilitate nociceptive information, while spinal GABAergic pathways inhibit it. nih.gov The analgesic action was effectively reversed by the GABA-A agonist muscimol, confirming the involvement of the GABA-A receptor in this response. nih.gov

Table 1: Effect of Intracisternal Bicuculline Methiodide in Mouse Tail Pinch Test

ParameterFindingImplication
Analgesic EffectPotent analgesia observedBlockade of brain GABA-A receptors reduces nociceptive response.
Effective RouteIntracisternal (i.c.)Suggests supraspinal GABA pathways may transmit nociceptive signals.
Ineffective RouteIntrathecal (i.t.)Highlights differential roles of brain vs. spinal GABA systems in pain.
AntagonismAnalgesia reversed by i.c. muscimol (GABA-A agonist)Confirms the effect is mediated through GABA-A receptors.

Further elucidating the compound's effect on sensory processing, studies in rat somatosensory cortex have examined how bicuculline methiodide alters the properties of individual neurons. nih.govpitt.edu Using microiontophoretic application directly onto neurons in the whisker barrel cortex, researchers found that blocking GABA-A receptors with bicuculline methiodide significantly altered the neurons' receptive fields—the specific region of sensory space that a neuron responds to. nih.govpitt.edu The blockade led to an expansion of the receptive field size and a decrease in the neuron's tuning to specific angles of whisker deflection. nih.gov This indicates that GABAergic inhibition is crucial for sharpening the spatial and directional selectivity of sensory neurons. nih.gov By removing this inhibition, bicuculline methiodide reveals normally subthreshold excitatory inputs, effectively unmasking a broader range of sensory signals that the neuron can respond to. pitt.edu

Table 2: Effects of Bicuculline Methiodide on Neuronal Receptive Fields in Rat Somatosensory Cortex

Neuronal PropertyObservationMechanism/Interpretation
Receptive Field SizeEffectively increasedGABAergic inhibition normally limits the spatial area to which a neuron responds.
Angular TuningDecreased (less specific)GABAergic inhibition sharpens the directional preference of sensory neurons.
Response to Non-preferred StimuliDisproportionately large increasesBlockade of inhibition unmasks weaker, normally subthreshold excitatory signals.
Overall Neuronal ResponseAverage responses increased by 98% (RSUs) and 53% (FSUs)Demonstrates a general increase in neuronal excitability upon GABA-A receptor blockade.

While direct research on the neurotrophic effects of bicuculline methiodide is limited, its ability to modulate neuronal activity and unmask latent synaptic connections suggests a role in activity-dependent plasticity. nih.gov The expansion of receptive fields demonstrates how blocking inhibition can alter the functional circuitry of the brain, a fundamental aspect of neuroplasticity. oup.com Furthermore, studies using the parent compound, bicuculline, have shown it can reverse pathological decreases in the membrane expression of certain glutamate (B1630785) receptors in animal models of disease, hinting at the potential for GABA-A antagonists to influence neuronal structure and function in the long term.

Comparative Pharmacological Studies and Research Distinctions

Differentiation from Bicuculline (B1666979) Free Base

The addition of a methyl group to the nitrogen atom of the bicuculline molecule results in a quaternary ammonium (B1175870) salt, which significantly alters its physicochemical properties and, consequently, its applications in research.

One of the most significant challenges of working with bicuculline free base is its chemical instability, particularly at physiological pH. sigmaaldrich.com The free base undergoes hydrolysis, opening its lactone ring to form bicucine, a compound with substantially lower activity as a convulsant. nih.govsigmaaldrich.com This conversion happens readily at a neutral pH, with a half-life of about 45 minutes. sigmaaldrich.com

In contrast, the quaternary salts of bicuculline, such as bicuculline methiodide, are much more stable in solution and exhibit significantly greater aqueous solubility. nih.govplos.orgnih.govrndsystems.com This enhanced stability and solubility make them far more convenient and reliable for use in aqueous buffers for in vitro experiments, such as cell culture and electrophysiology studies, and for direct, localized in vivo applications. nih.govtocris.com

PropertyBicuculline Free BaseBicuculline Methiodide (Quaternary Salt)
Aqueous SolubilitySparingly soluble. sigmaaldrich.comReadily water-soluble. nih.govplos.org
Stability at Physiological pHUnstable; hydrolyzes to less active bicucine. nih.govsigmaaldrich.comMuch more stable than the free base. nih.govplos.org
Primary Research ApplicationSystemic administration for central effects. plos.orgIn vitro studies and local in vivo applications. nih.govtocris.com

A defining characteristic of bicuculline's quaternary salts is their poor ability to cross the blood-brain barrier (BBB) following systemic administration. nih.govplos.orgnih.gov The charged nature of the quaternary nitrogen atom restricts its passage through the lipophilic BBB. This is in stark contrast to the bicuculline free base, which can penetrate the brain and induce convulsions when administered systemically. plos.org

This limited permeability is a crucial consideration in experimental design. When researchers wish to study the peripheral effects of GABA-A receptor antagonism without confounding central nervous system effects, bicuculline methiodide is the preferred compound. frontiersin.org Conversely, if the goal is to investigate the central effects of bicuculline, the free base must be used for systemic administration, or the quaternary salt must be delivered directly into the central nervous system, for instance, via intracisternal or intracerebral injection. nih.govplos.org Studies have shown that when injected directly into the brain, bicuculline methiodide is a more potent convulsant than bicuculline itself. nih.govplos.org

Comparative Analysis with Other GABA-A Receptor Antagonists

The effects and mechanisms of bicuculline methoxide (B1231860) are often best understood in comparison to other widely used GABA-A receptor antagonists.

Gabazine (B1674388), also known as SR-95531, is another potent and selective competitive antagonist of the GABA-A receptor. nih.govmedchemexpress.com While both bicuculline and gabazine compete with GABA at its binding site, there are notable distinctions. researchgate.net

Potency and Efficacy: Gabazine is generally more potent than bicuculline at blocking currents elicited by GABA. medchemexpress.comnih.gov

Interaction with Receptor Subunits: The two antagonists interact with different amino acid residues within the GABA binding pocket, indicating distinct molecular interactions. nih.gov

Modulator Effects: A key difference emerges in their interaction with GABA-A receptors activated by other agents. Gabazine is significantly weaker than bicuculline in antagonizing receptor activation by barbiturates like pentobarbitone. nih.govnih.gov This suggests that GABA and pentobarbitone may act at non-identical sites to open the chloride channel, and these sites can be distinguished by gabazine and bicuculline. nih.govnih.gov

Allosteric Inhibition: Some research suggests that both bicuculline and gabazine can act as allosteric inhibitors of channel opening, meaning they stabilize the receptor in a closed state after binding to the GABA site. nih.gov

Picrotoxin (B1677862) is a non-competitive antagonist of the GABA-A receptor, and its mechanism of action is fundamentally different from that of bicuculline. nih.govmedchemexpress.com

Binding Site: While bicuculline acts at the orthosteric GABA binding site on the exterior of the receptor, picrotoxin is a channel blocker that is thought to bind to a site within the chloride ion pore of the GABA-A receptor. nih.govnih.gov

Mechanism of Antagonism: Because bicuculline competes directly with GABA, its inhibitory effect can be overcome by increasing the concentration of GABA. This is characteristic of competitive antagonism. nih.gov In contrast, picrotoxin's channel-blocking effect is non-competitive, meaning it cannot be surmounted by increasing GABA concentrations. nih.govcdnsciencepub.com

Other Actions: Bicuculline methiodide has been shown to have off-target effects, notably blocking small conductance calcium-activated potassium (SK) channels, which can lead to an enhanced afterhyperpolarization. nih.govphysiology.org This effect is not replicated by picrotoxin, making picrotoxin a more suitable tool in studies where the influence on SK channels could be a confounding factor. physiology.org

AntagonistMechanism of ActionBinding SiteEffect of Increased GABANotable Off-Target Effects
Bicuculline MethiodideCompetitive Antagonist / Allosteric Inhibitor. nih.govnih.govOrthosteric GABA binding site. nih.govSurmountable inhibition. nih.govBlocks SK channels. nih.govphysiology.org
Gabazine (SR-95531)Competitive Antagonist / Allosteric Inhibitor. nih.govnih.govOrthosteric GABA binding site (distinct from bicuculline). nih.govSurmountable inhibition.Weak against pentobarbitone activation. nih.govnih.gov
PicrotoxinNon-competitive channel blocker. nih.govnih.govAllosteric site within the ion channel pore. nih.govInsurmountable inhibition. nih.govAlso acts on GABAC and glycine (B1666218) receptors. nih.gov

Allosteric vs. Competitive Antagonism Comparisons

The distinction between competitive and allosteric antagonism is crucial for interpreting pharmacological data.

Competitive Antagonism: This is the classical mechanism attributed to bicuculline. nih.gov A competitive antagonist reversibly binds to the same site on the receptor as the endogenous agonist (the orthosteric site). In doing so, it physically prevents the agonist from binding and activating the receptor. The binding of the antagonist and the agonist are mutually exclusive. As noted, a hallmark of competitive antagonism is that the inhibition can be reversed by increasing the concentration of the agonist. nih.gov

Allosteric Antagonism (Non-competitive): An allosteric antagonist binds to a site on the receptor that is distinct from the agonist binding site. Picrotoxin is a classic example, binding within the channel pore to block ion flow. nih.gov This type of inhibition is typically non-competitive because the antagonist does not compete with the agonist for the same binding site. Consequently, its inhibitory effect is not diminished by increasing agonist concentrations. nih.gov

Allosteric Inhibition via Orthosteric Site: A more nuanced mechanism has been proposed for bicuculline and gabazine. nih.govjneurosci.org In this model, the antagonists bind to the orthosteric GABA site, but instead of just physically blocking it, they induce a conformational change in the receptor that allosterically inhibits the channel's ability to open. nih.govnih.gov They essentially lock the receptor in a closed or inactivated state. This model helps explain complex observations, such as the partial block of responses to other agents like barbiturates. nih.gov

Emerging Research Directions and Future Perspectives

Applications in Advanced In Vitro Models (e.g., Brain Organoids)

The advent of three-dimensional (3D) brain organoids, derived from human pluripotent stem cells, has revolutionized the study of neural development and disease. These self-organizing structures recapitulate key aspects of the human brain's architecture and cellular diversity, offering an unparalleled window into complex neural processes. Within this innovative landscape, Bicuculline (B1666979) methiodide has emerged as a critical pharmacological tool for probing the functional maturation of neural networks.

Researchers utilize Bicuculline methiodide to investigate the establishment of inhibitory and excitatory (E/I) balance within brain organoids. By antagonizing GABA-A receptors, it allows for the controlled disinhibition of the nascent neural circuits. This induced hyperactivity is instrumental in characterizing the integration and function of GABAergic interneurons within the cortical structures of the organoids. For instance, studies have demonstrated that the application of Bicuculline methiodide to cerebral cortex-ganglionic eminence (Cx+GE) "fusion" organoids elicits spontaneous synchronization of neural activity, a hallmark of functional inhibitory-excitatory connections. biorxiv.orgnih.gov In contrast, cortical organoids lacking this integration show minimal response to the antagonist, highlighting its utility in assessing the maturity and complexity of the in vitro neural networks. biorxiv.orgnih.gov

Furthermore, Bicuculline methiodide is employed to model pathological states, such as epilepsy, in brain organoids. By inducing epileptiform-like activity, researchers can study the underlying cellular and network-level dysfunctions in a human-relevant context. This approach has been pivotal in creating "seizure-in-a-dish" models, which are invaluable for investigating disease mechanisms and for the preclinical screening of novel anti-epileptic drugs. The synchronized bursts of neuronal firing observed following the application of GABA-A receptor antagonists like Bicuculline methiodide are a key indicator of network hyperexcitability, a characteristic feature of seizure activity. nih.gov

Calcium imaging and multi-electrode array (MEA) recordings are commonly used in conjunction with Bicuculline methiodide application to map the spatiotemporal dynamics of neural activity within the organoids. These techniques allow for the visualization and quantification of changes in neuronal firing and network synchronization upon GABA-A receptor blockade, providing detailed insights into the functional connectivity of the developing circuits. nih.govbmbreports.org

Exploration of Specific GABA-A Receptor Subtype Selectivity in Research

While Bicuculline methiodide is widely regarded as a non-selective competitive antagonist of GABA-A receptors, research has revealed nuances in its interaction with the diverse array of GABA-A receptor subtypes. The GABA-A receptor is a pentameric ligand-gated ion channel with a multiplicity of subunits (α, β, γ, δ, ε, θ, π, and ρ), leading to a vast number of potential receptor combinations with distinct pharmacological properties.

Functional studies on recombinant and native GABA-A receptors have indicated that the antagonist action of bicuculline is largely independent of the specific α and β subunit composition in many common receptor isoforms. However, its potency can be influenced by the presence of certain subunits. For example, GABA-A receptor subtypes that contain the α6 subunit are known to be less sensitive to bicuculline. Furthermore, receptors composed of ρ subunits, often referred to as GABA-C receptors, are insensitive to bicuculline.

The development of novel derivatives of bicuculline has been a significant area of research, aiming to create compounds with greater subtype selectivity. These efforts are driven by the desire to dissect the specific physiological roles of different GABA-A receptor subtypes and to develop more targeted therapeutics with fewer side effects. For instance, structural analogues of the GABA site antagonist have been synthesized and investigated for their interaction with various rat GABA-A receptors, with some compounds showing preferential modulation of specific subunit combinations. nih.govbmbreports.org

The table below summarizes the known selectivity profile of Bicuculline for different GABA-A receptor subunits.

Receptor SubunitSensitivity to BicucullineResearch Findings
α1βxγxSensitiveActs as a competitive antagonist.
α6βxγxLess SensitiveDisplays reduced potency at receptors containing the α6 subunit.
ρInsensitiveDoes not block GABA-C receptors, which are composed of ρ subunits.

This table provides a general overview of Bicuculline's selectivity. The "x" in subunit composition denotes that various isoforms of that subunit can be present.

Development of Non-Peptide Antagonists Targeting Related Ion Channels

The central role of GABA-A receptors in mediating inhibitory neurotransmission has spurred the development of a wide range of antagonists beyond the classic alkaloid structure of bicuculline. The quest for non-peptide antagonists with improved selectivity, potency, and pharmacokinetic properties is an active area of neuropharmacological research. These compounds are crucial for both basic research and as potential therapeutic agents.

Several classes of non-peptide GABA-A receptor antagonists have been identified, each with a distinct chemical scaffold and mechanism of action. Unlike the competitive antagonism of bicuculline, which binds at the GABA binding site, some of these antagonists act via non-competitive or allosteric mechanisms.

One of the most widely studied non-peptide antagonists is Gabazine (B1674388) (SR-95531). Introduced in 1986, it is a potent and selective competitive antagonist of GABA-A receptors. While its mechanism is similar to bicuculline, gabazine is noted for being a weaker antagonist against the activation of GABA-A receptors by agents like pentobarbitone and etomidate.

Other notable non-peptide antagonists include:

Salicylidene salicylhydrazide : A compound identified through screening efforts that demonstrates GABA-A receptor antagonism.

RU5135 : A steroid derivative that acts as a potent GABA-A receptor antagonist.

4-(3-biphenyl-5-(4-piperidyl)-3-isoxazole) : A selective GABA-A receptor antagonist that acts in the nanomolar range.

The development of these compounds has been instrumental in overcoming some of the limitations of bicuculline, such as its light sensitivity and potential for non-specific actions at higher concentrations. The following table provides a comparative overview of some non-peptide GABA-A receptor antagonists.

AntagonistMechanism of ActionKey Characteristics
Gabazine (SR-95531) CompetitivePotent and selective for GABA-A receptors.
Picrotoxin (B1677862) Non-competitive (channel blocker)Binds to a site within the chloride ion channel pore.
Salicylidene salicylhydrazide GABA-A receptor antagonistIdentified through chemical library screening.
RU5135 GABA-A receptor antagonistA neuroactive steroid derivative.
4-(3-biphenyl-5-(4-piperidyl)-3-isoxazole) CompetitiveHigh-affinity and selective GABA-A receptor antagonist.

Elucidating Complex Neural Circuit Function Through Disinhibition Paradigms

Disinhibition, the reduction of inhibitory synaptic transmission, is a powerful experimental paradigm for dissecting the function of neural circuits. Bicuculline methiodide, by reliably blocking GABA-A receptor-mediated inhibition, has become an indispensable tool in these investigations. By applying this antagonist to specific brain regions or neuronal populations, researchers can uncover the latent excitatory connections and oscillatory dynamics that are normally kept in check by GABAergic tone.

In the field of sensory processing, Bicuculline methiodide has been used to probe the mechanisms underlying receptive field properties of neurons. For example, in the primary visual cortex, the application of Bicuculline methiodide has been shown to broaden the orientation tuning of neurons and reduce their directional selectivity. wikipedia.org This suggests that GABAergic inhibition plays a crucial role in sharpening the response properties of sensory neurons. Similarly, in the somatosensory cortex, blocking inhibition with Bicuculline methiodide leads to an expansion of the receptive field size of neurons. wikipedia.org

The role of inhibition in higher cognitive functions, such as working memory, has also been elucidated using Bicuculline methiodide. Studies in the dorsolateral prefrontal cortex of monkeys have shown that local application of this antagonist disrupts the performance of delayed response tasks. This is attributed to the alteration of the spatial tuning of neuronal activity, which is thought to be the neural substrate of spatial working memory. wikipedia.org

Furthermore, Bicuculline methiodide is widely used to study synaptic plasticity, the cellular mechanism underlying learning and memory. By transiently blocking inhibition, researchers can induce forms of synaptic plasticity, such as long-term potentiation (LTP), that might otherwise be difficult to elicit. This approach has been instrumental in understanding how the balance between excitation and inhibition governs the induction and expression of synaptic plasticity in various brain regions, including the hippocampus. For instance, low-level inhibition of GABAergic synapses with bicuculline has been shown to beneficially modulate the expression of genes crucial for neuroplasticity. mdpi.com

The ability to precisely control the level of inhibition with Bicuculline methiodide has provided invaluable insights into the intricate workings of neural circuits, revealing the fundamental role of GABAergic inhibition in shaping neuronal responses, enabling cognitive functions, and regulating synaptic plasticity.

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing bicuculline methoxide?

Answer:
this compound synthesis typically involves nucleophilic displacement reactions using alkali methoxide (e.g., sodium methoxide in methanol) under controlled temperature (40–60°C) . Key steps include:

  • Reagent purity : Use anhydrous methanol and freshly prepared sodium methoxide to avoid side reactions.
  • Characterization : For novel derivatives, provide 1H/13C NMR , high-resolution mass spectrometry (HRMS) , and elemental analysis to confirm identity and purity . Known compounds require literature cross-referencing for spectral data .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include synthesis details in the main text or supplementary materials, depending on compound novelty .

Basic: How should researchers design dose-response experiments for this compound in neuronal studies?

Answer:

  • Concentration range : Start with 1–50 µM based on its IC50 for GABAA receptor antagonism .
  • Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., picrotoxin) to validate specificity .
  • Replication : Perform triplicate trials with n ≥ 6 biological replicates to account for inter-animal variability in in vivo models .
  • Data reporting : Use standardized metrics (e.g., EC50/IC50 with 95% confidence intervals) and disclose raw data in supplementary tables .

Advanced: How can this compound-induced vascular responses be distinguished from glutamatergic signaling artifacts?

Answer:

  • Pharmacological blockade : Co-apply NMDA/AMPA receptor antagonists (e.g., AP5, NBQX) during bicuculline treatment. If vascular responses persist (e.g., unchanged cerebral blood flow), they are likely GABAA-specific .
  • Statistical validation : Use one-way ANOVA with Bonferroni correction to compare groups (e.g., bicuculline alone vs. bicuculline + antagonists) .
  • Data contradiction resolution : Replicate experiments across multiple models (e.g., wild-type vs. glutamate receptor knockout animals) to isolate mechanisms .

Advanced: What methodologies resolve contradictions in this compound’s effects on synaptic scaling?

Answer:

  • Time-course experiments : Compare proteomic changes at 24h vs. 48h post-treatment to distinguish transient vs. sustained effects (e.g., voltage-gated calcium channel upregulation at 24h vs. translation-related protein shifts at 48h) .
  • Multi-omics integration : Pair RNA-seq with mass spectrometry to correlate gene expression and protein abundance changes (e.g., Toppfun for GO term enrichment) .
  • Standardization : Normalize data to housekeeping genes/proteins and report fold changes with p-values adjusted for false discovery rate (FDR) .

Advanced: How to optimize chronic this compound delivery for tic disorder models in rodents?

Answer:

  • Cannula implantation : Target striatal motor areas (e.g., dorsolateral striatum) using stereotaxic coordinates validated in prior studies .
  • Dosing regimen : For chronic models, use subconvulsive doses (10–20 µM) infused via osmotic minipumps over 7–14 days to mimic tonic inhibition deficits .
  • Behavioral validation : Quantify tic frequency using automated video tracking (e.g., DeepLabCut) and cross-validate with manual scoring by blinded observers .

Basic: What are best practices for reporting this compound’s effects on tonic GABA currents?

Answer:

  • Electrophysiology : Measure baseline shifts in holding current (∆Iholding) before/after bicuculline application (50 µM) using whole-cell patch clamp .
  • Data exclusion criteria : Discard recordings with series resistance >20 MΩ or unstable baselines (>10% drift) .
  • Supplemental materials : Include raw traces, access resistance values, and Clampfit analysis parameters in supplementary files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.